BenchChemオンラインストアへようこそ!

Razuprotafib sodium

VE-PTP inhibition phosphatase selectivity PTP1B counter-screen

Razuprotafib sodium (also designated AKB-9778, EYP-2301) is a small-molecule competitive inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP/HPTPβ/PTPRB) with an IC50 of 17 pM. By inhibiting the intracellular catalytic domain of VE-PTP — the principal negative regulator of the Tie2 receptor — razuprotafib restores Tie2 phosphorylation and downstream signaling (AKT, eNOS, ERK) independently of extracellular angiopoietin-1 or angiopoietin-2 levels.

Molecular Formula C26H25N4NaO6S3
Molecular Weight 608.7 g/mol
CAS No. 1809275-69-1
Cat. No. B8404808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazuprotafib sodium
CAS1809275-69-1
Molecular FormulaC26H25N4NaO6S3
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCOC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)[O-])C3=CSC(=N3)C4=CC=CS4.[Na+]
InChIInChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/q;+1/p-1/t20-,21-;/m0./s1
InChIKeyFXNDNMZPAYMZNC-GUTACTQSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Razuprotafib Sodium (CAS 1809275-69-1) — First-in-Class VE-PTP Inhibitor for Tie2-Mediated Vascular Stabilization Research


Razuprotafib sodium (also designated AKB-9778, EYP-2301) is a small-molecule competitive inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP/HPTPβ/PTPRB) with an IC50 of 17 pM [1]. By inhibiting the intracellular catalytic domain of VE-PTP — the principal negative regulator of the Tie2 receptor — razuprotafib restores Tie2 phosphorylation and downstream signaling (AKT, eNOS, ERK) independently of extracellular angiopoietin-1 or angiopoietin-2 levels [1]. The compound has advanced to Phase 2 clinical evaluation across multiple indications including open-angle glaucoma (topical ocular formulation), diabetic macular edema (subcutaneous, alone and in combination with anti-VEGF agents), non-proliferative diabetic retinopathy, and COVID-19-associated ARDS [2][3]. The sodium salt form (MW 608.7 g/mol, C26H25N4NaO6S3) confers aqueous solubility advantageous for both subcutaneous injection and topical ophthalmic formulation development [4].

Razuprotafib Sodium Procurement — Why In-Class VE-PTP or Tie2-Targeting Compounds Cannot Be Interchanged


The Tie2 activation pathway can be engaged through multiple pharmacological strategies — extracellular VE-PTP blockade (monoclonal antibodies such as ARP-1536), angiopoietin-2 neutralization (faricimab, nesvacumab), direct Tie2 agonism (vasculotide, MAN-01), or intracellular VE-PTP catalytic domain inhibition (razuprotafib) [1]. These approaches produce distinct pharmacodynamic signatures because they operate at different nodes of the pathway. Razuprotafib is the only agent that inhibits VE-PTP at its intracellular active site, rendering Tie2 activation independent of the extracellular ANG1/ANG2 ligand balance [2]. Alternative VE-PTP inhibitors (e.g., the fragment-derived Cpd-2) carry strongly acidic phosphotyrosine-mimetic warheads and have not advanced to clinical-stage development, while the humanized antibody ARP-1536 targets an extracellular epitope and lacks the small-molecule advantages of tunable pharmacokinetics and dual-route (topical/subcutaneous) delivery [3]. Moreover, PTP1B inhibitors — sometimes considered as class-level comparators for phosphatase-targeting research — address a structurally related but functionally distinct enzyme with negligible Tie2-specific pharmacological overlap [2]. These mechanistic and chemical divergence points mean that substituting razuprotafib sodium with any in-class alternative will alter — and likely abrogate — the specific Tie2 activation dynamics and clinical response profile documented below.

Razuprotafib Sodium — Quantitative Evidence for Product-Specific Differentiation Versus Key Comparators


VE-PTP Catalytic Inhibition Potency and >45,000-Fold Selectivity Over PTP1B — Defining the Therapeutic Index

Razuprotafib inhibits the phosphatase activity of VE-PTP with an IC50 of 17 pM, compared to an IC50 of 780 nM against the structurally related phosphatase PTP1B, yielding a selectivity ratio of approximately 45,880-fold [1]. Against closely related receptor-type phosphatases, it retains sub-nanomolar activity for HPTPη (IC50 = 36 pM) and HPTPγ (IC50 = 100 pM), but demonstrates excellent selectivity versus a broad panel of diverse phosphatases [1]. In contrast, fragment-derived VE-PTP inhibitors such as Cpd-2, while achieving improved selectivity through a weakly acidic scaffold, have not reported comparable picomolar potency at the primary target [2]. The 780 nM PTP1B IC50 serves as a critical counter-screen benchmark because PTP1B is the most structurally homologous phosphatase and its inhibition would carry off-target metabolic liability; the >45,000-fold window defines the functional selectivity margin relevant to in vivo pharmacological specificity.

VE-PTP inhibition phosphatase selectivity PTP1B counter-screen

Intraocular Pressure Reduction as Adjunct to Latanoprost — Randomized Phase 2 Head-to-Head Evidence in OAG/OHT

In a 28-day randomized, double-blind Phase 2 trial (N=194), razuprotafib twice daily (BID) + latanoprost produced a significantly greater reduction in mean diurnal intraocular pressure (IOP) than latanoprost monotherapy: 7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mmHg (P < 0.05), representing an additional IOP reduction of 0.91 mmHg attributable to razuprotafib [1]. At day 14, the difference was smaller and not statistically significant (7.62 vs. 7.03 mmHg, P = 0.11), indicating a time-dependent onset of the adjunctive effect [1]. Once-daily (QD) dosing did not produce additional IOP lowering beyond latanoprost alone, establishing BID as the minimum effective regimen [1]. This result is mechanistically distinct from all other IOP-lowering drug classes (prostaglandin analogs, beta-blockers, carbonic anhydrase inhibitors, alpha-2 agonists, Rho kinase inhibitors) because it targets Tie2 activation in Schlemm's canal endothelial cells — a pathway not addressed by any marketed glaucoma medication [2].

glaucoma intraocular pressure Tie2 activation Schlemm's canal

Central Subfield Thickness Reduction in DME — Combination Effect with Ranibizumab Versus Either Agent Alone

In the Phase 2a TIME-2 study (N=141), patients with DME were randomized to subcutaneous razuprotafib alone (n=46), intravitreal ranibizumab alone (n=47), or the combination (n=48). At month 3, central subfield thickness (CST) change from baseline was +6 µm (razuprotafib alone), -110 µm (ranibizumab alone), and -164 µm (combination), demonstrating that razuprotafib produced a 54 µm incremental CST reduction when added to ranibizumab [1]. Numerically, 11.4% of combination-treated patients achieved >2-step improvement on the Diabetic Retinopathy Severity Scale (DRSS) versus 10.0% with ranibizumab alone and 8.8% with razuprotafib alone [1]. In a separate 4-week open-label Phase 1b/2a study, razuprotafib monotherapy at doses ≥15 mg BID produced CST reduction >100 µm in 5 of 18 patients, with a significant correlation between CST reduction and best-corrected visual acuity improvement [2]. This combination benefit mechanistically diverges from dual anti-VEGF/ANG2 approaches such as faricimab: razuprotafib activates Tie2 from the intracellular side by removing the VE-PTP brake, whereas faricimab simultaneously blocks VEGF-A and extracellular ANG2 — two distinct pharmacodynamic profiles targeting adjacent nodes of the angiogenic cascade.

diabetic macular edema anti-VEGF combination central subfield thickness Tie2 activation

Species-Specific Metabolic Stability — Human Plasma Displays 100% Parent Compound Versus Predominant Hydrolysis in Rat

Following subcutaneous administration of 14C-razuprotafib, the parent compound (m/z 585) constituted the primary circulating component in human plasma (100% of peak area radioactivity), monkey plasma (99.3%), and dog plasma (58%), whereas in rat plasma the hydrolysis product (m/z 380) predominated (49% peak area radioactivity at 2 h) [1]. The blood-to-plasma ratio in humans is 0.36, indicating preferential distribution into plasma over whole blood [1]. Overall recovery of radioactivity exceeds 93% across species, with >80% in feces, and the CYP2C8 enzyme contributes significantly to oxidative metabolism of the thiophene and phenyl rings [1][2]. The major metabolite (>25% in monkey and human) is an S-methylated oxidized derivative (m/z 633) localized to feces [1]. This human-dominant metabolic stability profile — with razuprotafib as the virtually exclusive circulating species — is atypical for a sulphamic acid-containing small molecule and contrasts with rodent-dominant models commonly used in preclinical Tie2 research, where extensive first-pass hydrolysis alters the active moiety profile.

pharmacokinetics CYP2C8 metabolism species differences ADME

Ligand-Independent Tie2 Activation — Pharmacodynamic Distinction from Extracellular Ang-2/Tie2 Blockers

Razuprotafib induces concentration-dependent Tie2 phosphorylation in HUVECs at concentrations ranging from 0.17 to 50 µM, with detectable activation at the lowest concentration tested (0.17 µM) [1]. At 1.7 µM, razuprotafib-induced phosphorylation of Tie2, eNOS, AKT, and ERK was comparable to that produced by 500 ng/mL angiopoietin-1 (ANG1) alone, and co-incubation of ANG1 with razuprotafib markedly enhanced signaling beyond either agent alone [1]. Critically, ANG2 (500 ng/mL) alone induced no detectable Tie2 phosphorylation, but co-incubation of ANG2 with razuprotafib restored Tie2 phosphorylation to levels only slightly below those seen with ANG1 co-incubation [1]. This contrasts with extracellular Tie2-targeting strategies: ARP-1536 (a humanized monoclonal antibody) binds an extracellular VE-PTP epitope and requires endogenous phosphatase to be accessible, while faricimab neutralizes ANG2 but does not directly remove the VE-PTP brake on Tie2 [2]. Razuprotafib is the only agent in the Tie2 activation class that operates irrespective of — and indeed overrides — the extracellular ANG1/ANG2 balance, a property confirmed by the abrogation of all razuprotafib signaling effects upon Tie2-specific shRNA knockdown in endothelial cells [1].

Tie2 phosphorylation angiopoietin-independent VE-PTP intracellular inhibition HUVEC signaling

Dual-Route Delivery Capability — Topical Ocular and Subcutaneous Formulations with Clinical Proof-of-Concept

Razuprotafib is the only VE-PTP inhibitor that has demonstrated clinical efficacy via two distinct routes of administration: (1) topical ocular solution producing significant IOP reduction in glaucoma patients [1], and (2) subcutaneous self-administration producing anatomical improvements in DME and systemic blood pressure reduction in diabetic patients [2][3]. The sodium salt form (CAS 1809275-69-1) provides aqueous solubility that enables both formulation types [1]. Furthermore, razuprotafib is being developed as EYP-2301, a sustained-release intravitreal implant formulated in Durasert E™ technology for retinal vascular diseases including wet AMD [4]. In contrast, the humanized monoclonal antibody ARP-1536 requires parenteral administration and lacks topical ocular feasibility, while the fragment-derived VE-PTP inhibitor Cpd-2 remains at the preclinical lead-optimization stage with no reported formulation development [5]. The topical ocular prostaglandin analog comparator class (e.g., latanoprost) achieves IOP reduction via uveoscleral outflow enhancement but does not engage Tie2 or address retinal vascular pathology, creating a clear differentiation in therapeutic scope.

drug delivery topical ocular subcutaneous Durasert E

Razuprotafib Sodium — Evidence-Driven Research and Procurement Application Scenarios


Glaucoma Research Targeting Schlemm's Canal Outflow — Adjunctive Tie2 Activation Model

For academic or industry glaucoma programs seeking to evaluate non-conventional outflow mechanisms beyond prostaglandin FP receptor agonism, razuprotafib sodium provides the only clinically validated topical Tie2 activator. The Phase 2 trial demonstrated that razuprotafib BID + latanoprost produced a 0.91 mmHg incremental IOP reduction beyond latanoprost alone (P < 0.05) at Day 28, with the effect localizing to Tie2 activation in Schlemm's canal endothelial cells [1]. This scenario is optimal for research groups that have access to OAG/OHT animal models (e.g., mouse anterior segment perfusion) and wish to dissect the relative contributions of the conventional versus distal outflow pathways to IOP homeostasis. The topical formulation of the sodium salt enables direct ocular instillation with minimal systemic exposure, reducing the confounding variables associated with systemic Tie2 activation in glaucoma endpoints [1].

Diabetic Macular Edema Multi-Target Therapy — Evaluating Tie2 Activation as Anti-VEGF Combination Partner

For translational retinal research programs investigating whether adding Tie2 pathway activation to VEGF suppression improves anatomical outcomes in DME, razuprotafib is the only small-molecule VE-PTP inhibitor with clinical combination data. The TIME-2 trial established that subcutaneous razuprotafib + intravitreal ranibizumab achieved a -164 µm CST reduction versus -110 µm with ranibizumab alone at 3 months, with a numerical improvement in ≥2-step DRSS improvement (11.4% vs. 10.0%) [2]. Additionally, the Phase 1b/2a monotherapy study confirmed that razuprotafib doses ≥15 mg BID produced >100 µm CST reduction in a subset of DME patients, providing a monotherapy-response reference for dose selection in combination protocols [3]. This scenario applies to laboratories with access to rodent models of streptozotocin-induced diabetes or laser-induced choroidal neovascularization, where the combination of systemic razuprotafib and intravitreal anti-VEGF can be benchmarked against the clinical data.

Preclinical Pharmacokinetic/Pharmacodynamic Bridging Studies Using Non-Rodent Species

The marked species-dependent metabolic profile of razuprotafib — 100% parent compound in human plasma versus 51% parent in rat plasma at 2 hours post-dose — mandates careful species selection for translational Tie2 pharmacology [4]. The disposition study established that cynomolgus monkey (99.3% parent) most closely models human pharmacokinetics, while dog provides an intermediate phenotype (58% parent) [4]. For procurement specifications in preclinical CRO or internal pharmacology settings, this evidence supports selecting razuprotafib sodium for experiments in non-human primates or canine models rather than standard rodent platforms, particularly when the goal is to generate human-translatable exposure-response relationships. The CYP2C8-dependent oxidative metabolism, with major metabolite m/z 633 (>25% in monkey and human), provides a specific bioanalytical marker for verifying target engagement and metabolic fidelity across species [4][5].

Endothelial Barrier Function Research — Ligand-Independent Tie2 Activation in High-ANG2 Disease States

For fundamental vascular biology programs studying endothelial junction stabilization under conditions of pathological ANG2 elevation (sepsis, ARDS, diabetic microangiopathy), razuprotafib offers a unique experimental tool because it activates Tie2 even in the presence of supraphysiologic ANG2 concentrations [6]. In HUVEC assays, co-incubation of razuprotafib with ANG2 (a competitive antagonist of ANG1 at Tie2) restored Tie2 phosphorylation to levels approaching those achieved with ANG1 co-incubation, demonstrating that intracellular VE-PTP inhibition can functionally convert ANG2 from an antagonist to an agonist context [6]. This property is not shared by extracellular ANG2-neutralizing antibodies (faricimab, nesvacumab) or recombinant ANG1 mimetics (vasculotide), which either remove ANG2 or supplement ANG1 but do not fundamentally alter the receptor's responsiveness to endogenous ligand balance [6]. Researchers employing endothelial monolayer permeability assays, trans-endothelial electrical resistance (TEER) measurements, or in vivo Miles assay vascular leakage models can use razuprotafib to interrogate the intracellular Tie2 activation axis independently of the ANG1/ANG2 ratio.

Quote Request

Request a Quote for Razuprotafib sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.